Phenyl-(3-phenyl-3-diazirinyl)methanone
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Overview
Description
Phenyl-(3-phenyl-3-diazirinyl)methanone is a unique organic compound characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms. This compound is of significant interest due to its applications in photoaffinity labeling, a technique used to study molecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl-(3-phenyl-3-diazirinyl)methanone typically involves the formation of the diazirine ring through the reaction of phenylhydrazine with appropriate carbonyl compounds under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 0°C to 78°C .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scalable solvent-free reactions to ensure high yields and purity. The use of advanced techniques such as continuous flow reactors may also be employed to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Phenyl-(3-phenyl-3-diazirinyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazirine ring to other nitrogen-containing rings.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl oxides, while reduction can produce different nitrogen-containing heterocycles .
Scientific Research Applications
Phenyl-(3-phenyl-3-diazirinyl)methanone has several scientific research applications:
Chemistry: Used as a photoreactive probe in photoaffinity labeling to study molecular interactions.
Biology: Helps in identifying binding sites on proteins and nucleic acids.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Phenyl-(3-phenyl-3-diazirinyl)methanone involves the generation of highly reactive carbenes upon exposure to UV light. These carbenes can form covalent bonds with nearby molecules, allowing for the identification of molecular interactions. The primary molecular targets include proteins, nucleic acids, and other biomolecules involved in various biological pathways .
Comparison with Similar Compounds
3-Phenyl-3-(trifluoromethyl)-3H-diazirine: Known for its use in photoaffinity labeling due to its stability and reactivity.
Arylazides: Another class of photoreactive compounds used in similar applications but with different photochemical properties.
Benzophenones: Used in photoaffinity labeling but require longer irradiation times compared to diazirines.
Uniqueness: Phenyl-(3-phenyl-3-diazirinyl)methanone is unique due to its ability to generate highly reactive carbenes with minimal rearrangement, making it a valuable tool in studying molecular interactions with high precision .
Properties
Molecular Formula |
C14H10N2O |
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Molecular Weight |
222.24 g/mol |
IUPAC Name |
phenyl-(3-phenyldiazirin-3-yl)methanone |
InChI |
InChI=1S/C14H10N2O/c17-13(11-7-3-1-4-8-11)14(15-16-14)12-9-5-2-6-10-12/h1-10H |
InChI Key |
IPHNIJMRLNBXRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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